molecular formula C29H43N7NaO17P3S B10779685 Phenylacetyl-Coenzyme A (sodium salt)

Phenylacetyl-Coenzyme A (sodium salt)

Cat. No.: B10779685
M. Wt: 909.7 g/mol
InChI Key: FNFWWXHEJGCWOD-KLGBFWJFSA-N
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Description

Phenylacetyl-Coenzyme A (sodium salt) is a key intermediate in the aerobic catabolism of phenylacetate in bacteria such as Pseudomonas. It is also a precursor in the synthesis of the antibiotic penicillin G found in industrial strains of Penicillium chrysogenum . This compound plays a significant role in various biochemical processes and is used extensively in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetyl-Coenzyme A (sodium salt) is synthesized through the reaction of phenylacetate with coenzyme A in the presence of ATP and magnesium ions. The reaction typically occurs under mild conditions, with the pH maintained around 7.5 to 8.0 to ensure optimal enzyme activity .

Industrial Production Methods

In industrial settings, the production of Phenylacetyl-Coenzyme A (sodium salt) involves the use of genetically engineered strains of bacteria such as Pseudomonas putida. These bacteria are cultured in minimal media using phenylacetate as the sole carbon source, which leads to the production of Phenylacetyl-Coenzyme A through their natural metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

Phenylacetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild conditions, with the pH and temperature optimized for each specific reaction .

Major Products Formed

The major products formed from these reactions include phenylacetyl-Coenzyme A epoxide, phenylacetyl-Coenzyme A alcohol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Phenylacetyl-Coenzyme A (sodium salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.

    Biology: It plays a crucial role in the metabolic pathways of bacteria, making it a valuable tool for studying bacterial metabolism.

    Medicine: It is a precursor in the synthesis of the antibiotic penicillin G, which is widely used to treat bacterial infections.

    Industry: It is used in the production of various industrial chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl-Coenzyme A: Another acyl-Coenzyme A derivative involved in the catabolism of aromatic compounds.

    Isovaleryl-Coenzyme A: Involved in the catabolism of branched-chain amino acids.

    Propionyl-Coenzyme A: Involved in the catabolism of odd-chain fatty acids.

Uniqueness

Phenylacetyl-Coenzyme A (sodium salt) is unique due to its specific role in the catabolism of phenylacetate and its involvement in the synthesis of penicillin G. Its ability to act as an effector molecule for various transcriptional regulators also sets it apart from other similar compounds .

Properties

Molecular Formula

C29H43N7NaO17P3S

Molecular Weight

909.7 g/mol

IUPAC Name

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate;hydride

InChI

InChI=1S/C29H42N7O17P3S.Na.H/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1

InChI Key

FNFWWXHEJGCWOD-KLGBFWJFSA-N

Isomeric SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+]

Canonical SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+]

Origin of Product

United States

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